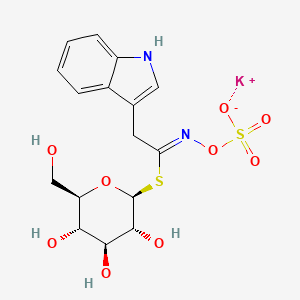

Glucobrassicin (potassium)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Glucobrassicin (potassium) is a type of glucosinolate, a sulfur-containing compound found predominantly in cruciferous plants such as cabbages, broccoli, mustards, and woad . These compounds are known for their role in plant defense mechanisms and their potential health benefits, including cancer chemoprevention .

準備方法

Synthetic Routes and Reaction Conditions: The biosynthesis of glucobrassicin begins with tryptophan, which is produced through several steps from the shikimic acid pathway compound, chorismic acid . The synthetic route involves the conversion of tryptophan to indole-3-acetaldoxime, followed by several enzymatic steps leading to the formation of glucobrassicin.

Industrial Production Methods: Industrial production of glucobrassicin (potassium) typically involves the extraction from cruciferous plants. High-performance liquid chromatography (HPLC) is commonly used for the identification and quantification of glucobrassicin in plant tissues . Near-infrared reflectance spectroscopy (NIRS) paired with partial least squares regression (PLSR) is also being explored as a rapid, nondestructive method for quantifying glucobrassicin concentrations in plant tissues .

化学反応の分析

Types of Reactions: Glucobrassicin undergoes hydrolysis by the enzyme myrosinase, leading to the formation of various products, including indole-3-carbinol and thiocyanate ion . The hydrolysis products can further react to form other compounds depending on the conditions.

Common Reagents and Conditions: The hydrolysis reaction typically occurs in the presence of water and myrosinase. The reaction conditions, such as pH and temperature, can significantly influence the types of products formed .

Major Products: The primary products of glucobrassicin hydrolysis are indole-3-carbinol and thiocyanate ion . Indole-3-carbinol can further dimerize to form 3,3’-diindolylmethane under acidic conditions .

科学的研究の応用

Glucobrassicin (potassium) and its hydrolysis products have several scientific research applications:

Chemistry: Used in studies related to plant secondary metabolites and their roles in plant defense mechanisms.

Medicine: Indole-3-carbinol and 3,3’-diindolylmethane, derived from glucobrassicin, are studied for their cancer chemopreventive properties.

Industry: Utilized in biological fumigation and allelopathy studies for weed control.

作用機序

The mechanism of action of glucobrassicin involves its hydrolysis by myrosinase to produce indole-3-carbinol and other products . Indole-3-carbinol and its dimer, 3,3’-diindolylmethane, exert their effects by modulating aryl hydrocarbon receptor signaling and altering cytochrome P450-dependent estrogen metabolism . These pathways are crucial for their cancer chemopreventive properties.

類似化合物との比較

Glucobrassicin is one of several glucosinolates found in cruciferous plants. Similar compounds include:

Glucoraphanin: The precursor to sulforaphane, a compound with potent anticancer properties.

Glucoerucin: Another glucosinolate with similar health benefits and stability under gastric conditions.

Uniqueness: Glucobrassicin is unique due to its indole structure and its specific hydrolysis products, which have distinct biological activities compared to other glucosinolates .

特性

分子式 |

C16H19KN2O9S2 |

|---|---|

分子量 |

486.6 g/mol |

IUPAC名 |

potassium;[(Z)-[2-(1H-indol-3-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |

InChI |

InChI=1S/C16H20N2O9S2.K/c19-7-11-13(20)14(21)15(22)16(26-11)28-12(18-27-29(23,24)25)5-8-6-17-10-4-2-1-3-9(8)10;/h1-4,6,11,13-17,19-22H,5,7H2,(H,23,24,25);/q;+1/p-1/b18-12-;/t11-,13-,14+,15-,16+;/m1./s1 |

InChIキー |

NSURXWDIGUNLJB-AGVSWHMJSA-M |

異性体SMILES |

C1=CC=C2C(=C1)C(=CN2)C/C(=N/OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.[K+] |

正規SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O.[K+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide](/img/structure/B12374795.png)

![disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12374804.png)

![disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate](/img/structure/B12374806.png)

![methanesulfonic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B12374831.png)

![methyl 2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B12374860.png)

![Sodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;hydrate](/img/structure/B12374869.png)